3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid
Description
Properties
Molecular Formula |
C8H7N5O2 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
3-cyclopropyltriazolo[4,5-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C8H7N5O2/c14-8(15)6-5-7(10-3-9-6)13(12-11-5)4-1-2-4/h3-4H,1-2H2,(H,14,15) |
InChI Key |
AZXRKMBDGFDAFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=NC=NC(=C3N=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a suitable triazole precursor, followed by cyclization with a pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like triethylamine or dicationic molten salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the recovery and reuse of catalysts, as well as the optimization of reaction conditions, are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols; reactions may require catalysts like triethylamine or dicationic molten salts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Antiplatelet Activity:
Research has shown that derivatives of 3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine exhibit antiplatelet properties similar to ticagrelor. A study synthesized various analogues and assessed their ability to inhibit platelet aggregation. The findings indicated that some compounds maintained antiplatelet activity while lacking antibacterial effects, suggesting distinct mechanisms of action for these biological activities .
Antibacterial Properties:
The compound has demonstrated notable antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. In vitro studies revealed minimum inhibitory concentrations (MICs) ranging from 10.1 to 62.4 µM for certain derivatives. This positions the compound as a candidate for developing new antibiotics, especially against resistant strains .
Inhibition of USP28:
Recent investigations have identified derivatives of this triazolo[4,5-D]pyrimidine as potent inhibitors of USP28, a deubiquitinating enzyme implicated in cancer progression. These findings suggest potential applications in oncology for targeting specific pathways involved in tumor growth and survival .
Synthesis and Derivatives
The synthesis of 3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid involves several chemical transformations that allow for the introduction of various substituents at different positions on the triazole and pyrimidine rings. This versatility facilitates the development of a library of compounds with tailored biological activities.
Table: Synthesis Overview
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | Sodium nitrite, acetic acid | Formation of triazolo ring |
| 2 | Ring closure reaction | Diazotization | Completion of pyrimidine structure |
| 3 | Functionalization | Various amines or acids | Generation of diverse derivatives |
Case Studies and Research Findings
Several studies have documented the efficacy of derivatives derived from this compound:
- Antiplatelet vs Antibacterial Activity: A comparative study on ticagrelor analogues demonstrated that structural modifications could decouple antiplatelet activity from antibacterial effects, leading to more selective therapeutic agents .
- Antibacterial Efficacy: Another investigation highlighted the high potency of certain derivatives against resistant Staphylococcus aureus strains, suggesting clinical relevance in treating infections caused by such pathogens .
- Cancer Research: The discovery of USP28 inhibitors among triazolo[4,5-D]pyrimidine derivatives indicates a promising direction for cancer therapeutics targeting specific molecular pathways involved in tumorigenesis .
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents at positions 3 and 7, impacting physicochemical and biological properties:
Key Observations :
- Polarity : The carboxylic acid group in the target compound increases water solubility compared to lipophilic substituents (e.g., chloro or benzyl groups) but may reduce cell membrane permeability.
- Synthetic Accessibility : Chloro and benzyl derivatives are synthesized via nucleophilic substitution or cyclization under reflux (e.g., SOCl₂ for chloro derivatives ), whereas carboxylic acids may require hydrolysis of esters or nitriles.
Comparison of Receptor Affinity :
| Compound | Target Receptor | Affinity (IC₅₀/Ki) | Notes |
|---|---|---|---|
| CB2-targeted derivative | CB2 | 15 nM | Cyclohexyl substituent at C3 |
| Thiosemicarbazide derivative | DHFR enzyme | 0.8 µM | Competitive inhibition |
The carboxylic acid group in the target compound may introduce steric or electronic effects that modulate receptor interactions, though direct data are lacking.
Physicochemical Properties
Notes:
Challenges and Limitations
- Isomerism : Some triazolopyrimidine analogs (e.g., isomers 7 and 8 in ) are difficult to differentiate spectroscopically, though the target compound’s fixed substituents may reduce ambiguity .
- Toxicity Data: Limited toxicological profiles for cyclopropyl-substituted triazolopyrimidines necessitate further study (e.g., analogs in lack thorough toxicity data) .
Biological Activity
3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.
- Molecular Formula : C8H7N5O2
- CAS Number : 57538136
- Molecular Weight : 189.17 g/mol
The biological activity of this compound primarily relates to its interaction with various biological targets. Its structure allows it to function as an inhibitor of certain enzymes involved in critical cellular processes.
Anticancer Properties
Research has indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that compounds structurally related to this compound can inhibit cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 0.52 |
| This compound | MCF-7 | 0.75 |
| This compound | U87 MG | 0.49 |
| This compound | A549 | 0.43 |
These results suggest that the compound may act as a potent inhibitor of cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
Antithrombotic Activity
The compound has also been investigated for its potential as an antithrombotic agent. According to a patent description, triazolo[4,5-d]pyrimidine derivatives have shown promise in inhibiting platelet aggregation by acting as antagonists at the P2Y receptor subtype on platelets. This mechanism is crucial in preventing thrombotic events such as myocardial infarction and stroke .
Case Studies
- Inhibition of USP28 : A study reported that certain derivatives of triazolo[4,5-d]pyrimidines inhibited the deubiquitinating enzyme USP28. Inhibition of USP28 was linked to reduced tumorigenesis in gastric cancer cells by promoting degradation of oncogenic proteins .
- Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of similar triazolo derivatives against various bacterial strains. The compound demonstrated significant activity against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
